molecular formula C19H19BrClN3O2S B2884570 (5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1323330-94-4

(5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2884570
CAS No.: 1323330-94-4
M. Wt: 468.79
InChI Key: OIWXOXHKDPZPLD-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of furan, thiazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Scientific Research Applications

(5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Thiazole derivatives, a key component of this compound, have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, often leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include bromine, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the furan ring.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.

    Furan derivatives: Furan-based compounds are widely studied for their diverse chemical reactivity and biological activities.

Uniqueness

(5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of furan, thiazole, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and potential therapeutic uses.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S.ClH/c20-17-7-6-16(25-17)19(24)23-10-8-22(9-11-23)12-18-21-15(13-26-18)14-4-2-1-3-5-14;/h1-7,13H,8-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXOXHKDPZPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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